![molecular formula C9H12 B14501999 (1R,8S)-bicyclo[6.1.0]nona-3,5-diene CAS No. 63318-59-2](/img/structure/B14501999.png)
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a nine-membered ring with two double bonds, making it a versatile compound for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8S)-bicyclo[6.1.0]nona-3,5-diene typically involves cycloaddition reactions. One common method is the [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine to alkynes, catalyzed by cobalt (I) acetylacetonate in the presence of zinc and zinc iodide . This method yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens, such as bromine or chlorine, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R,8S)-bicyclo[6.1.0]nona-3,5-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S,8R)-9-(benzenesulfonyl)-2-bromo-9-azabicyclo[6.1.0]nona-3,5-diene
- 9-Oxabicyclo[3.3.1]nona-2,6-diene
Uniqueness
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene is unique due to its specific stereochemistry and the presence of two double bonds within a nine-membered ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
63318-59-2 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
(1S,8R)-bicyclo[6.1.0]nona-3,5-diene |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h1-4,8-9H,5-7H2/t8-,9+ |
InChI-Schlüssel |
ZPFRVUXILWRGLE-DTORHVGOSA-N |
Isomerische SMILES |
C1C=CC=CC[C@@H]2[C@H]1C2 |
Kanonische SMILES |
C1C=CC=CCC2C1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)
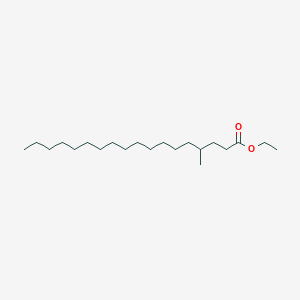
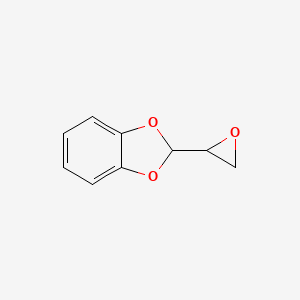


![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
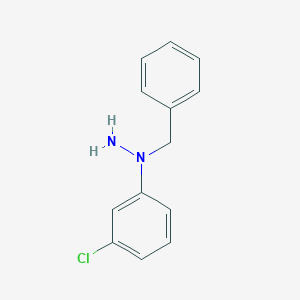
![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)
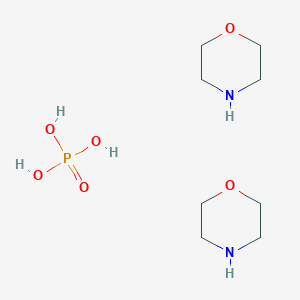
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

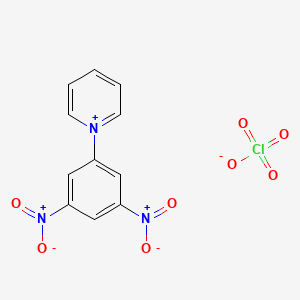
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)

